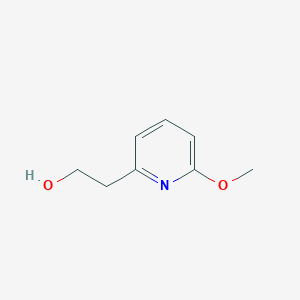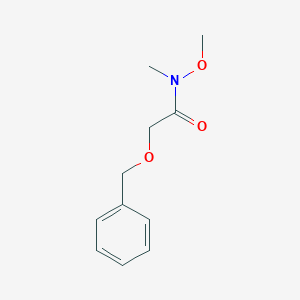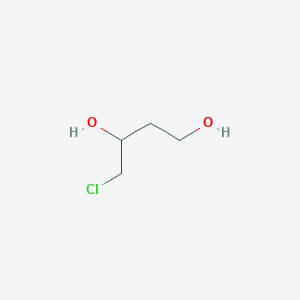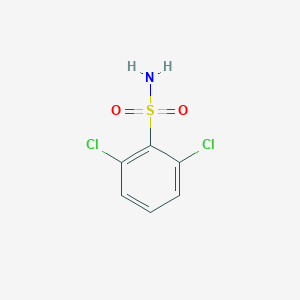
Ethyl 2-acetyl-3-methylpentanoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis :
- A study reported the synthesis of peptidyl 2,2-difluoro-3-aminopropionate using ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, which was prepared via a Reformatsky reaction. This research highlights the use of ethyl 2-acetyl-3-methylpentanoate derivatives in creating potential proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992).
Aroma Enhancement in Wine :
- Ethyl 2-hydroxy-4-methylpentanoate, a related compound, has been investigated for its impact on red wine's fruity aroma. Research indicates that it enhances black-berry and fresh-fruit aroma, demonstrating the significant role of ethyl 2-acetyl-3-methylpentanoate derivatives in flavor and fragrance industries (Lytra, Tempère, de Revel, & Barbe, 2012).
Biochemical and Metabolic Research :
- A study explored the differential effects of 2-oxo acids, including 2-oxo-4-methylpentanoate (a similar compound), on pyruvate utilization and fatty acid synthesis in rat brain. It provides insights into the potential biochemical pathways and implications of related compounds in metabolic disorders (Clark & Land, 1974).
Enantiomeric Studies :
- The enantiomeric distribution of Ethyl 2-hydroxy-4-methylpentanoate in wines and its natural enhancement of fruity aroma has been examined. Such studies are crucial for understanding the chirality and sensory impact of ethyl 2-acetyl-3-methylpentanoate derivatives (Lytra, Tempère, Revel, & Barbe, 2015).
Synthesis of Other Compounds :
- Research has also involved synthesizing and studying the organoleptic properties of various 3‐methyl‐2‐oxopentanoates and 2‐hydroxy‐3‐methylpentanoates. Such compounds are crucial in perfumery and flavor industries, demonstrating the broad applicability of ethyl 2-acetyl-3-methylpentanoate-related compounds (Snowden, Grenno, & Vial, 2005).
Propiedades
IUPAC Name |
ethyl 2-acetyl-3-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-7(3)9(8(4)11)10(12)13-6-2/h7,9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUDTMCCZAFRFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492335 | |
| Record name | Ethyl 2-acetyl-3-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetyl-3-methylpentanoate | |
CAS RN |
1540-31-4 | |
| Record name | Ethyl 2-acetyl-3-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B182247.png)



![9-chloro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B182257.png)




![Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]propyl]-, 1,1-dimethylethyl ester, (s)-](/img/structure/B182267.png)